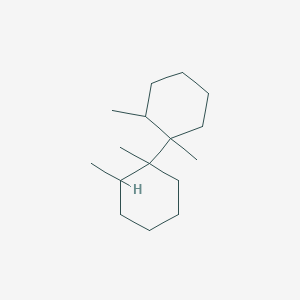

1,1',2,2'-Tetramethyl-1,1'-bi(cyclohexane)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C14H26 It is a derivative of cyclohexane, characterized by the presence of four methyl groups attached to the cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction of cyclohexane with methylating agents under controlled conditions can yield the desired tetramethylated product. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) may involve the use of continuous flow reactors to optimize yield and efficiency. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced cyclohexane derivatives.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), can be performed using halogenating agents under controlled conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Reduced cyclohexane derivatives

Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1,1',2,2'-tetramethyl-1,1'-bi(cyclohexane) lies in organic synthesis. Its unique structure makes it an ideal candidate for:

- Reagents in Chemical Reactions : The compound can serve as a reagent in various organic reactions due to its ability to stabilize transition states. It has been utilized in cycloaddition reactions and as a building block for more complex molecules.

- Catalysis : Research indicates that bicyclic compounds can act as catalysts or catalyst supports in organic transformations. The steric properties of 1,1',2,2'-tetramethyl-1,1'-bi(cyclohexane) may enhance selectivity in reactions involving electrophiles or nucleophiles.

Materials Science

In materials science, 1,1',2,2'-tetramethyl-1,1'-bi(cyclohexane) has potential applications due to its physical properties:

- Polymer Additives : The compound can be incorporated into polymer matrices to improve mechanical properties or thermal stability. Its rigid structure may enhance the performance of polymers under stress or high-temperature conditions.

- Nanocomposites : Bicyclic compounds like 1,1',2,2'-tetramethyl-1,1'-bi(cyclohexane) can be used to create nanocomposites with enhanced electrical or thermal conductivity. These materials are valuable in electronics and energy storage devices.

Solvent Applications

The compound's non-polar characteristics make it suitable for use as a solvent in various chemical processes:

- Extraction Processes : 1,1',2,2'-Tetramethyl-1,1'-bi(cyclohexane) can be employed in liquid-liquid extraction processes where non-polar solvents are required to separate organic compounds from aqueous solutions.

- Recrystallization : Its ability to dissolve certain organic compounds at elevated temperatures while allowing them to crystallize out upon cooling makes it a candidate for recrystallization procedures.

Case Studies and Research Findings

Several studies have explored the applications of 1,1',2,2'-tetramethyl-1,1'-bi(cyclohexane):

- Synthesis of Complex Organic Molecules : A study demonstrated the use of this compound as a precursor in synthesizing complex organic molecules through multi-step reactions involving cycloaddition and rearrangement processes. This research highlighted the efficiency of using bicyclic compounds in synthetic pathways that require high selectivity and yield.

- Polymer Blends : Research involving polymer blends containing 1,1',2,2'-tetramethyl-1,1'-bi(cyclohexane) showed improved mechanical properties compared to traditional polymer systems. The incorporation of this bicyclic compound resulted in enhanced tensile strength and thermal stability.

Mechanism of Action

The mechanism by which 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound’s methyl groups can be selectively oxidized to form ketones or carboxylic acids. The molecular targets and pathways involved in these reactions are influenced by the nature of the oxidizing agent and the reaction conditions.

Comparison with Similar Compounds

- 1,1,2,3-Tetramethylcyclohexane

- 1,1,2,2-Tetramethylcyclohexane

- 1,2,4,5-Tetramethylcyclohexane

Comparison: 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) is unique due to the specific arrangement of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to other tetramethylcyclohexane derivatives, it may exhibit different boiling points, melting points, and solubility characteristics. Additionally, its reactivity in chemical reactions such as oxidation and substitution may vary, making it a valuable compound for targeted applications in research and industry.

Biological Activity

1,1',2,2'-Tetramethyl-1,1'-bi(cyclohexane) is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features two cyclohexane rings connected by a single bond with four methyl groups attached. This configuration contributes to its stability and hydrophobic characteristics, influencing its interactions in biological systems.

Antitumor Activity

Recent studies have explored the antitumor potential of various cyclohexane derivatives. For instance, compounds similar to 1,1',2,2'-Tetramethyl-1,1'-bi(cyclohexane) have been evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and Caco-2 (colon cancer). One study reported that certain derivatives exhibited significant antitumor activity with IC50 values in the low micromolar range .

The mechanism through which 1,1',2,2'-Tetramethyl-1,1'-bi(cyclohexane) exerts its biological effects is not fully elucidated. However, it is hypothesized to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. This mechanism is supported by cell cycle analysis data indicating a significant increase in apoptotic cells following treatment .

Study on Cyclohexane Derivatives

A comprehensive study investigated various cyclohexane derivatives for their biological activity. The findings indicated that modifications in the cyclohexane structure could enhance or diminish antitumor properties. The study emphasized the importance of substituent positioning and steric factors in determining biological efficacy .

Synthesis and Evaluation

Another significant research effort focused on the synthesis of new cyclohexane-based compounds and their subsequent biological evaluation. The synthesized compounds were tested for their ability to inhibit specific enzymes involved in tumor progression. Results showed that some derivatives had promising inhibitory effects on dipeptidyl peptidase IV (DPP-IV), a target implicated in glucose metabolism and cancer progression .

Properties

CAS No. |

918964-59-7 |

|---|---|

Molecular Formula |

C16H30 |

Molecular Weight |

222.41 g/mol |

IUPAC Name |

1-(1,2-dimethylcyclohexyl)-1,2-dimethylcyclohexane |

InChI |

InChI=1S/C16H30/c1-13-9-5-7-11-15(13,3)16(4)12-8-6-10-14(16)2/h13-14H,5-12H2,1-4H3 |

InChI Key |

JCZDOIKCHCNFHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(C)C2(CCCCC2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.